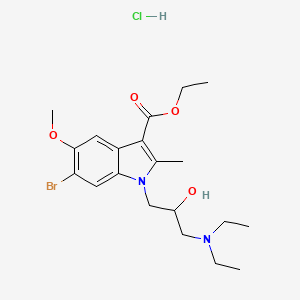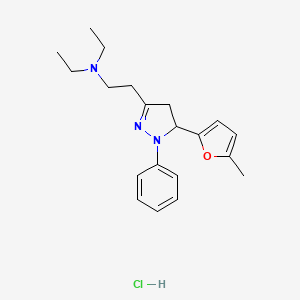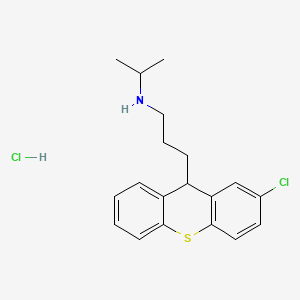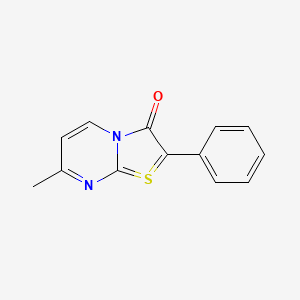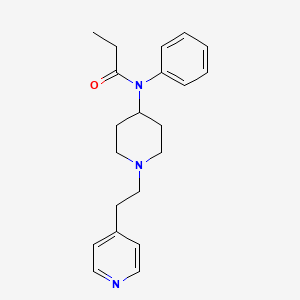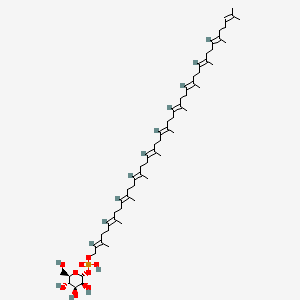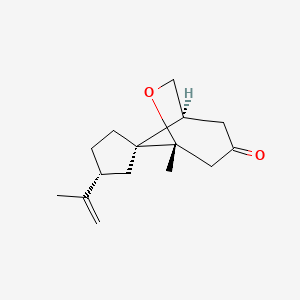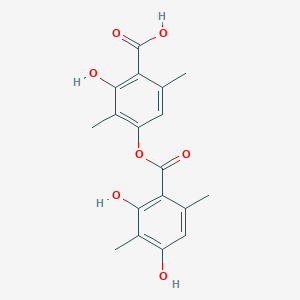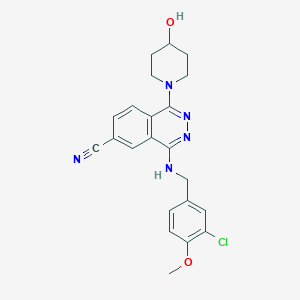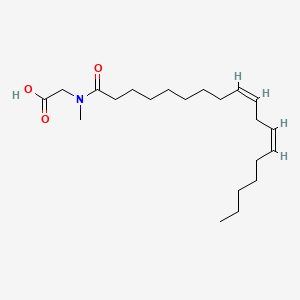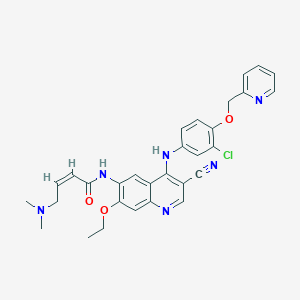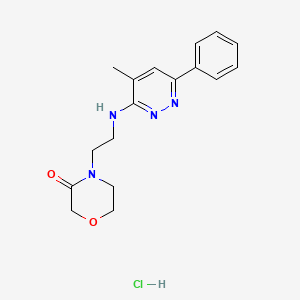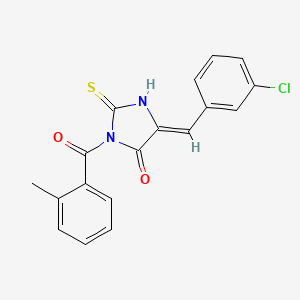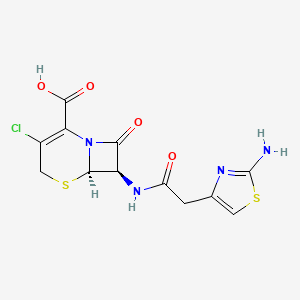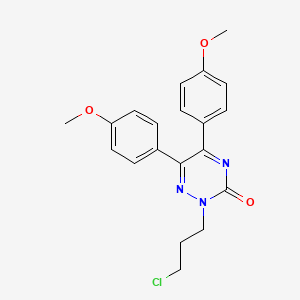
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST 938, also known as Dencatistat, is a novel and potent inhibitor of CTP synthase 1 (CTPS1). This compound has shown significant promise in the treatment of various hematological malignancies, particularly lymphomas and leukemias. By selectively inhibiting CTPS1, ST 938 disrupts the de novo nucleotide synthesis pathway, which is crucial for the proliferation of cancer cells .
Méthodes De Préparation
The synthesis of ST 938 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial production methods for ST 938 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
ST 938 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 938 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
ST 938 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CTPS1 in nucleotide synthesis and cell proliferation.
Biology: It helps in understanding the metabolic pathways involved in cancer cell growth and survival.
Medicine: ST 938 is being investigated as a potential therapeutic agent for the treatment of lymphomas and leukemias. .
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies and diagnostic tools
Mécanisme D'action
ST 938 exerts its effects by selectively inhibiting CTP synthase 1 (CTPS1), an enzyme that catalyzes the conversion of UTP to CTP, a crucial step in the de novo nucleotide synthesis pathway. This inhibition leads to a depletion of CTP levels, which in turn disrupts DNA and RNA synthesis, ultimately resulting in the death of cancer cells .
The molecular targets of ST 938 include CTPS1, and its inhibition affects several cellular pathways involved in cell proliferation and survival. The compound has shown a high degree of selectivity for CTPS1 over CTPS2, which minimizes off-target effects and reduces toxicity .
Comparaison Avec Des Composés Similaires
ST 938 is unique in its high selectivity for CTPS1, which sets it apart from other nucleotide synthesis inhibitors. Similar compounds include:
Leflunomide: An inhibitor of dihydroorotate dehydrogenase, another enzyme involved in nucleotide synthesis.
Avicin: A natural product that inhibits various enzymes in the nucleotide synthesis pathway.
CPEC: An inhibitor of orotidine 5’-phosphate decarboxylase, another enzyme in the pyrimidine synthesis pathway
Compared to these compounds, ST 938 offers a more targeted approach with fewer side effects, making it a promising candidate for cancer therapy .
Propriétés
Numéro CAS |
84424-00-0 |
|---|---|
Formule moléculaire |
C20H20ClN3O3 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H20ClN3O3/c1-26-16-8-4-14(5-9-16)18-19(15-6-10-17(27-2)11-7-15)23-24(13-3-12-21)20(25)22-18/h4-11H,3,12-13H2,1-2H3 |
Clé InChI |
XVGWBUOHKXCVTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


